S-(2,4-Dimethoxyphenyl) ethanethioate
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Overview
Description
S-(2,4-Dimethoxyphenyl) ethanethioate: is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol It is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dimethoxyphenyl) ethanethioate typically involves the reaction of 2,4-dimethoxybenzenethiol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like dichloromethane at a temperature range of 5-15°C . The general reaction scheme is as follows: [ \text{2,4-Dimethoxybenzenethiol} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: S-(2,4-Dimethoxyphenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester group can yield thiols or alcohols.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
S-(2,4-Dimethoxyphenyl) ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2,4-Dimethoxyphenyl) ethanethioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modify proteins and enzymes, potentially altering their activity and function.
Comparison with Similar Compounds
S-(2,4-Dimethoxyphenyl) ethanethioate can be compared with other thioester compounds, such as:
- S-(2,4-Dimethylphenyl) ethanethioate
- S-(2,4-Dichlorophenyl) ethanethioate
- S-(2,4-Dihydroxyphenyl) ethanethioate
Uniqueness: The presence of methoxy groups in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds, which may have different substituents on the aromatic ring, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
S-(2,4-dimethoxyphenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(11)14-10-5-4-8(12-2)6-9(10)13-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAXICPTGBGNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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